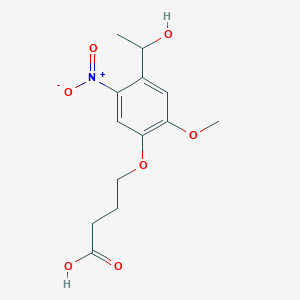

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

描述

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is an organic compound with a complex structure that includes a hydroxyethyl group, a methoxy group, and a nitrophenoxy group attached to a butanoic acid backbone

属性

IUPAC Name |

4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO7/c1-8(15)9-6-11(20-2)12(7-10(9)14(18)19)21-5-3-4-13(16)17/h6-8,15H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIJUTBRRZCWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392475 | |

| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175281-76-2 | |

| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nitration of Methoxybenzene Derivatives

The synthesis begins with nitration of 2-methoxy-4-(1-hydroxyethyl)phenol. Nitration is performed using a mixture of nitric and sulfuric acids at 0–5°C to achieve regioselective para-substitution relative to the methoxy group. The nitro group’s electron-withdrawing nature stabilizes the intermediate, facilitating subsequent reactions.

Example Conditions :

Ether Bond Formation with Butanoic Acid

The nitrophenol intermediate is coupled with ethyl 4-bromobutyrate via a nucleophilic aromatic substitution (SNAr) reaction. Potassium carbonate in dimethylformamide (DMF) acts as a base to deprotonate the phenol, enhancing nucleophilicity.

Reaction Scheme :

Optimized Parameters :

Ester Hydrolysis to Butanoic Acid

The ethyl ester is hydrolyzed under basic conditions to yield the free carboxylic acid. Sodium hydroxide in aqueous ethanol is commonly employed.

Procedure :

-

Reagents : Ethyl ester (1.0 equiv), NaOH (2.0 equiv), H₂O/EtOH (1:1).

-

Temperature : Reflux, 4 hours.

-

Workup : Acidification with HCl to pH 2–3, followed by extraction and drying.

Critical Analysis of Reaction Conditions

Solvent and Base Selection

Temperature and Kinetic Control

-

Nitration : Low temperatures (0°C) minimize byproducts like ortho-nitrated isomers.

-

Etherification : Elevated temperatures (50°C) accelerate the SNAr mechanism without compromising regioselectivity.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 4.80 (q, J = 6.5 Hz, 1H, -CH(OH)CH₃), 4.20 (t, J = 6.0 Hz, 2H, -OCH₂-), 3.85 (s, 3H, -OCH₃), 2.35 (t, J = 7.2 Hz, 2H, -CH₂COOH), 1.45 (d, J = 6.5 Hz, 3H, -CH₃).

-

IR (KBr) : 1720 cm⁻¹ (C=O, carboxylic acid), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Industrial-Scale Considerations

While lab-scale methods are well-established, industrial production faces challenges:

-

Cost Efficiency : Scaling SNAr reactions requires recyclable solvents (e.g., DMF recovery systems).

-

Safety : Nitration reactions demand stringent temperature control to prevent runaway exotherms.

-

Waste Management : Neutralization of acidic byproducts (e.g., H₂SO₄) is critical for environmental compliance.

Recent Advances in Photolabile Linker Synthesis

The compound’s utility as a photocleavable linker has driven innovations in its synthesis:

化学反应分析

Photochemical Cleavage

The compound’s o-nitrobenzyl-derived structure enables light-triggered cleavage, making it a critical tool in photoresponsive applications.

Mechanism :

- Irradiation induces nitro group excitation, leading to intramolecular hydrogen abstraction.

- Subsequent rearrangement forms a ketone intermediate, followed by hydrolysis to release the target molecule .

Esterification and Hydrolysis

The carboxylic acid group participates in esterification, while the hydroxyethyl group undergoes reversible transformations.

Key Observations :

Oxidation Reactions

The secondary alcohol (hydroxyethyl group) is susceptible to oxidation.

Synthetic Application :

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates substitution reactions at specific positions.

Limitations :

Conjugation Reactions

The carboxylic acid and hydroxyethyl groups enable diverse bioconjugation strategies.

Optimization :

Critical Research Findings

- Photostability : The compound exhibits a half-life of 26 seconds under 405 nm irradiation, making it suitable for rapid payload release .

- Synthetic Versatility : Modifications at the hydroxyethyl or carboxylic acid groups enable tailored applications in drug delivery and material science .

- Limitations : Aqueous solubility is poor (sparingly soluble in DMSO/methanol), necessitating organic solvents for reactions .

科学研究应用

Pharmaceutical Development

Potential Drug Development

This compound is being investigated for its potential in developing new medications. Its structure may allow for the targeting of specific biological pathways, which is crucial in the design of effective therapeutics. Research indicates that its nitrophenoxy group can enhance interaction with biological targets, potentially leading to novel drug candidates aimed at treating various diseases .

Case Studies

- Cancer Research : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Investigations into its antibacterial and antifungal activities have indicated promising results, warranting further exploration in drug formulation .

Agricultural Chemistry

Agrochemical Applications

The compound is being studied for use in agrochemicals. Its ability to enhance crop protection products could improve efficacy against pests and diseases. The modification of existing pesticides with this compound may lead to formulations that are more effective while reducing environmental impact .

Research Findings

- Pesticide Efficacy : Trials have demonstrated that formulations containing this compound show improved pest resistance compared to traditional pesticides.

- Biopesticide Development : Ongoing research is exploring its role in developing biopesticides that are less harmful to non-target organisms and the environment .

Biochemical Research

Enzyme Interaction Studies

Researchers utilize this compound to study its interactions with various enzymes and proteins, aiding in the understanding of metabolic pathways. Its unique functional groups allow for specific binding interactions that can be exploited in biochemical assays .

Significant Insights

- Metabolic Pathway Analysis : Studies indicate that this compound can act as a substrate or inhibitor for certain enzymes, providing insights into metabolic processes involved in drug metabolism.

- Protein Binding Studies : Investigations into how this compound binds to proteins have implications for understanding drug-protein interactions and pharmacokinetics .

Material Science

Advanced Material Development

The properties of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid are being explored for creating advanced materials. Its chemical stability and functional groups make it suitable for incorporation into polymers and other materials that require enhanced performance characteristics .

Applications in Polymers

- Polymer Blends : Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties.

- Coatings and Films : The potential for creating coatings with specific functionalities (e.g., antimicrobial properties) is being investigated .

Environmental Applications

Biodegradable Products Development

The compound is also evaluated for its role in developing biodegradable products, contributing to sustainability efforts across various industries. Its chemical structure can be modified to enhance biodegradability while maintaining functional performance .

Sustainability Research Findings

- Biodegradation Studies : Initial research indicates that formulations containing this compound degrade more rapidly than traditional plastics, making them suitable for environmentally friendly applications.

- Recycling Potential : Studies are ongoing to assess the recyclability of products made from this compound, aiming to reduce waste and promote circular economy practices .

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Pharmaceutical Development | Drug targeting specific pathways | Cytotoxic effects on cancer cells |

| Agricultural Chemistry | Enhancing efficacy of agrochemicals | Improved pest resistance |

| Biochemical Research | Studying enzyme interactions | Insights into metabolic pathways |

| Material Science | Creating advanced materials | Enhanced thermal stability in polymers |

| Environmental Applications | Developing biodegradable products | Faster degradation rates compared to plastics |

作用机制

The mechanism of action of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyethyl group may form hydrogen bonds, the methoxy group may participate in hydrophobic interactions, and the nitro group may be involved in redox reactions .

相似化合物的比较

Similar Compounds

Ethyl 4-(4-(1-hydroxyethyl)-2-methoxyphenoxy)butanoate: This compound is structurally similar but lacks the nitro group.

Methyl 5-[(1R)-1-hydroxyethyl]-γ-oxofuran-2-butanoate: Another similar compound with a different backbone structure

Uniqueness

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is unique due to the presence of both a nitro group and a hydroxyethyl group, which can impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.

生物活性

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, also known as a hydroxyethyl photolinker, is a compound with diverse applications in biochemical research and potential therapeutic uses. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C13H17NO7

- Molecular Weight : 299.28 g/mol

- CAS Number : 175281-76-2

- Purity : ≥98% (HPLC) .

The compound functions primarily as a photocleavable linker in biochemical applications. Upon exposure to light, it undergoes photolytic cleavage, releasing active species that can interact with biological targets. This property is particularly useful in solid-phase synthesis and drug development, allowing for controlled release of therapeutic agents or probes.

1. Antibody Production

A study highlighted the use of this compound in producing antibodies against specific target proteins. The compound was employed to facilitate the identification and labeling of proteins for antibody production, demonstrating its utility in immunological research .

2. Photocleavage in Cell Studies

Research has shown that this compound can be used to control cellular processes through light activation. For example, it has been integrated into scaffolds that allow for the optical control of cell differentiation, indicating its potential in tissue engineering and regenerative medicine .

3. Drug Delivery Systems

The compound's ability to release drugs upon light exposure makes it an attractive candidate for developing targeted drug delivery systems. By linking therapeutic agents to the photolinker, researchers can achieve spatial and temporal control over drug release, enhancing therapeutic efficacy while minimizing side effects .

Case Study 1: Photolabile Linkers in Drug Development

In a study examining various photolabile linkers, including this compound, researchers evaluated their efficiency in releasing bioactive compounds upon UV irradiation. The results indicated that this compound exhibited favorable kinetics for drug release compared to other linkers .

Case Study 2: Cell Differentiation Control

Another significant application involved using this compound within synthetic scaffolds to regulate stem cell differentiation. By applying light at specific wavelengths, researchers could induce differentiation into desired cell types, showcasing the compound's versatility in biotechnological applications .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C13H17NO7 |

| Molecular Weight | 299.28 g/mol |

| CAS Number | 175281-76-2 |

| Purity | ≥98% (HPLC) |

| Applications | Photocleavable linker, drug delivery |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, and how can purity be validated?

- Methodological Answer : A stepwise approach is recommended:

- Step 1 : Start with regioselective nitration of 4-(1-hydroxyethyl)-2-methoxyphenol, leveraging steric and electronic effects to favor the 5-nitro position. Reference similar nitration strategies in substituted phenolic compounds .

- Step 2 : Couple the nitro-intermediate with butanoic acid derivatives via nucleophilic aromatic substitution (SNAr), using polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to minimize side reactions .

- Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight and absence of byproducts like unreacted nitro precursors or esterified derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to identify key functional groups:

- Methoxy protons (~δ 3.8–4.0 ppm), hydroxyethyl protons (δ 1.2–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OH), and nitro group deshielding effects on adjacent aromatic protons .

- FT-IR : Confirm ester linkages (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .

- XRD : For crystalline samples, analyze spatial arrangement of the nitro and methoxy groups to predict reactivity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as nitroaromatics may cause irritation .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., nitro derivatives) .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How does the compound’s stability vary under physiological conditions, and how can degradation pathways be modeled?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., free butanoic acid or nitro-phenolic fragments) .

- Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the ester and nitro groups, predicting susceptibility to hydrolysis or reduction .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Reassessment : Perform in vitro assays (e.g., enzyme inhibition) across a wider concentration range (nM–mM) to identify non-linear effects or off-target interactions .

- Batch Analysis : Compare activity across synthesized batches to rule out impurities (e.g., residual solvents or isomers) as confounding factors .

- Theoretical Alignment : Reconcile discrepancies by linking observed bioactivity to molecular docking studies against proposed targets (e.g., nitroreductases or esterases) .

Q. How can the compound’s role as a synthetic intermediate be optimized for novel derivatives?

- Methodological Answer :

- Functional Group Manipulation :

- Reduce the nitro group to an amine (e.g., H₂/Pd-C) for subsequent amide coupling .

- Protect the hydroxyethyl group with tert-butyldimethylsilyl (TBS) chloride to prevent undesired side reactions during derivatization .

- High-Throughput Screening : Use automated parallel synthesis to generate a library of analogs (e.g., varying methoxy or nitro substituents) and assess structure-activity relationships (SAR) .

Methodological Considerations

- Experimental Design : Align synthesis and testing protocols with theoretical frameworks, such as Hammett substituent constants for predicting nitro group reactivity .

- Data Interpretation : Cross-validate spectroscopic and chromatographic data with computational models to minimize overinterpretation of artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。